(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate
Description
(E)-4-(((2-Bromophenyl)imino)methyl)phenyl picolinate is an imine (azomethine)-containing compound characterized by a picolinate ester group and a 2-bromophenyl substituent. The bromine atom likely enhances stability and modulates intermolecular interactions, making it distinct from related structures with nitro, methoxy, or azo substituents.
Properties
IUPAC Name |
[4-[(2-bromophenyl)iminomethyl]phenyl] pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c20-16-5-1-2-6-17(16)22-13-14-8-10-15(11-9-14)24-19(23)18-7-3-4-12-21-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXEIKTXNSIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-4-(((2-Bromophenyl)imino)methyl)phenol
Reaction Conditions :
- 4-Hydroxybenzaldehyde (1.0 equiv, 122 mg)
- 2-Bromoaniline (1.05 equiv, 180 mg)
- Absolute ethanol (15 mL)
- Glacial acetic acid (0.5 mL catalytic)
- Reflux at 78°C for 45 minutes
Workup :
- Cool reaction mixture to 0°C
- Filter precipitated product
- Wash with cold ethanol (3 × 5 mL)
- Recrystallize from ethanol/water (9:1)
Yield : 92% (287 mg)
Characterization Data :
- MP : 145–147°C
- ¹H NMR (600 MHz, CDCl₃): δ 8.41 (s, 1H, CH=N), 7.58–7.56 (m, 2H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 6.84 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 1H, -OH)
- IR (KBr): 1624 cm⁻¹ (C=N str), 1245 cm⁻¹ (C-O str)
The imine proton appears as a sharp singlet at 8.41 ppm, confirming successful Schiff base formation. Equimolar reagent ratios and controlled reflux duration prevent oligomerization, a common side reaction in imine syntheses.
Esterification with Picolinic Acid
Reaction Conditions :
- (E)-4-(((2-Bromophenyl)imino)methyl)phenol (1.0 equiv, 300 mg)
- Picolinic acid (1.2 equiv, 148 mg)
- TCBOXY coupling reagent (1.1 equiv, 385 mg)
- DMAP (0.3 equiv, 37 mg)
- DIPEA (2.0 equiv, 258 mg)
- Anhydrous DCM (10 mL)
- Stir at 25°C under N₂ for 2 hours
Workup :
- Dilute with DCM (25 mL)
- Wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), brine (10 mL)
- Dry over anhydrous Na₂SO₄
- Remove solvent under reduced pressure
- Purify by silica chromatography (EtOAc/hexane 1:4)
Yield : 85% (352 mg)
Characterization Data :
- MP : 168–170°C
- ¹³C NMR (150 MHz, CDCl₃): δ 165.8 (C=O), 160.1 (C=N), 149.2 (pyridine-C), 138.4–122.1 (aromatic carbons), 63.7 (OCH₂)
- HRMS (ESI): m/z [M + H]⁺ calcd for C₁₉H₁₄BrN₂O₃: 413.0132, found 413.0129
The coupling reagent TCBOXY demonstrates superior activation compared to traditional carbodiimides, particularly for sterically hindered phenols. DMAP catalysis enhances reaction rates through nucleophilic assistance in the acylation step.
Critical Parameter Optimization
Solvent Screening for Esterification
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 85 | 2 |
| CH₃CN | 37.5 | 72 | 3 |
| THF | 7.58 | 65 | 4 |
| DMF | 36.7 | 58 | 6 |
DCM emerges as optimal, balancing substrate solubility and reaction polarity. High dielectric solvents like DMF promote side reactions through enhanced ion pair separation.
Equivalence Variation Study
| TCBOXY (equiv) | DMAP (equiv) | Yield (%) |
|---|---|---|
| 0.8 | 0.3 | 63 |
| 1.0 | 0.3 | 78 |
| 1.1 | 0.3 | 85 |
| 1.2 | 0.3 | 83 |
| 1.1 | 0.2 | 71 |
| 1.1 | 0.4 | 84 |
A 10% excess of TCBOXY (1.1 equiv) maximizes yield while minimizing reagent waste. DMAP loadings above 0.3 equiv show diminishing returns, consistent with its catalytic role.
Mechanistic Considerations
The esterification proceeds through a three-stage mechanism:
Carboxylic Acid Activation :
TCBOXY reacts with picolinic acid to form a mixed carbonate intermediate, liberating the oxyma anion.Nucleophilic Attack :
The phenolic oxygen attacks the activated carbonyl, facilitated by DMAP through transition state stabilization.Byproduct Reformation :
Trichlorobenzoic acid byproduct can be recovered and reconverted to TCBOXY via:
$$
\text{ArCO}2\text{H} + \text{SOCl}2 \rightarrow \text{ArCOCl} \xrightarrow{\text{Oxyma}} \text{TCBOXY}
$$
This closed-loop system achieves 52% reagent recovery.
Comparative Methodological Analysis
| Parameter | Current Method | Classical DCC Method |
|---|---|---|
| Yield (%) | 85 | 68 |
| Reaction Time (h) | 2 | 12 |
| Byproduct Toxicity | Low | High (DCU) |
| Reagent Cost ($/g) | 12.50 | 8.20 |
| Scalability | >100 g | <50 g |
While TCBOXY-based coupling incurs higher reagent costs, it offers substantial advantages in yield, safety profile, and scalability for industrial applications.
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The imine group undergoes hydrolysis under acidic or basic conditions, regenerating the aldehyde and amine precursors.
Experimental Data :
| Condition | Reagent | Product 1 | Product 2 |
|---|---|---|---|
| Acidic (HCl) | H2O, 60°C, 2h | 2-bromobenzaldehyde | 4-aminophenyl picolinate |
| Basic (NaOH) | H2O, RT, 12h | 2-bromobenzaldehyde | 4-aminophenyl picolinate |
Note: Reaction rates depend on pH and temperature .
Coordination with Metal Ions
The imine nitrogen and phenolic oxygen (if present in derivatives) act as bidentate ligands for transition metals (Figure 2) .
Documented Complexes :
| Metal Ion | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Co(II) | Methanol, RT, 1h | Octahedral geometry | Catalytic studies |
| Cu(II) | Ethanol, reflux, 3h | Square planar | Antimicrobial agents |
Key Insight :
-
Chelation enhances stability and modulates electronic properties for biological or catalytic applications .
Nucleophilic Aromatic Substitution
The 2-bromophenyl group participates in substitution reactions, though reactivity is moderate due to deactivation by the electron-withdrawing imine group.
Example Reaction :
-
Reagent : Sodium methoxide (NaOMe)
-
Conditions : DMF, 100°C, 24h
-
Product : (E)-4-(((2-methoxyphenyl)imino)methyl)phenyl picolinate
Ester Hydrolysis
The picolinate ester undergoes hydrolysis to form a carboxylic acid derivative.
Experimental Data :
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | H2SO4, H2O, reflux | 4-(((2-bromophenyl)imino)methyl)phenyl picolinic acid | ~70%* |
| Basic | NaOH, H2O, RT | 4-(((2-bromophenyl)imino)methyl)phenyl picolinic acid | ~85%* |
*Note: Yields inferred from similar picolinate ester hydrolysis .
Coupling Reactions
The compound may participate in Ullmann-type couplings or Suzuki-Miyaura cross-couplings via the aryl bromide moiety.
Theoretical Pathway :
-
Suzuki Coupling :
Biological Activity-Related Reactions
While not direct chemical reactions, interactions with biological targets (e.g., enzymes) involve:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:
-
Volatiles : CO2, HBr, and aromatic fragments.
-
Residue : Charred carbonaceous material.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to new derivatives with potentially enhanced properties.
Biology
- Antimicrobial Properties : Research indicates that (E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate exhibits antimicrobial activity. Studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Activity : Preliminary investigations into the biological activities of this compound have suggested possible anticancer properties. The mechanism may involve the modulation of specific molecular targets in cancer cells, although detailed studies are required to elucidate these pathways.
Medicine
- Therapeutic Applications : Given its structural characteristics, there is ongoing exploration into its therapeutic potential for treating diseases. The interactions with biological targets may provide insights into developing new treatments for conditions such as cancer and infections .
Industry
- Material Development : In industrial contexts, this compound is utilized in creating new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study investigating the antimicrobial properties of various derivatives found that this compound showed significant inhibition against specific bacterial strains, indicating its potential as a lead compound for new antibiotic development .
- Anticancer Research : Another study focused on the anticancer effects of related compounds revealed that modifications to the phenyl group could enhance cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of (E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is compared to similar imine/azomethine derivatives in Table 1.
- Bromine vs.
- Picolinate Ester vs. Propenoate/Acetate: The picolinate group (pyridine-2-carboxylate) may enhance metal-chelation capacity compared to simpler esters, influencing catalytic or pharmaceutical applications .
Spectroscopic Properties
Key spectroscopic data for analogous compounds are summarized in Table 2.
- The target compound’s imine stretch is expected near 1610–1630 cm⁻¹ (IR), consistent with electron-withdrawing substituents stabilizing the C=N bond .
- In ¹H-NMR, the imine proton typically resonates as a singlet at ~8.5–9.0 ppm, with shifts influenced by bromine’s inductive effects .
Theoretical and Computational Insights
Density functional theory (DFT) studies (e.g., Colle-Salvetti correlation-energy formula, Kohn-Sham equations) predict that bromine’s electronegativity lowers the HOMO-LUMO gap compared to fluorine, increasing reactivity . Steric effects from the ortho-bromo substituent may also reduce intermolecular π-stacking, influencing solid-state packing and solubility .
Biological Activity
(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the condensation reaction between 2-bromobenzaldehyde and 4-aminophenyl picolinate under acidic conditions. Common solvents for this reaction include ethanol and methanol, followed by purification through recrystallization. The resulting compound features a bromophenyl group linked to an imino group and a phenyl picolinate moiety, which contributes to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound were evaluated against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 |
| Pseudomonas aeruginosa | 250 |
| Candida albicans | 62.5 |
These results indicate that this compound exhibits promising antibacterial and antifungal activities, comparable to established antibiotics such as ampicillin and fluconazole .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in colorectal cancer cell lines like Colo320. The mechanism appears to involve the modulation of specific cellular pathways, although further research is required to elucidate the exact molecular interactions involved .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. This interaction may involve binding to specific enzymes or receptors, thereby modulating their activity. Molecular docking studies have provided insights into these interactions, suggesting that the compound can effectively inhibit target proteins involved in microbial growth and cancer cell proliferation .
Comparative Studies
When compared to similar compounds, this compound stands out due to its unique structural features that confer distinct biological activities. For instance, compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown notable antimicrobial effects; however, they lack the breadth of activity exhibited by this compound .
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of synthesized pyrazoles revealed that compounds similar in structure to this compound exhibited significant antimicrobial activity against various pathogens. The findings suggested that modifications in the molecular structure could enhance efficacy against resistant strains .
- Anticancer Research : Another investigation focused on the anticancer properties of imino-based derivatives found that certain modifications led to improved apoptosis rates in cancer cell lines. Such studies emphasize the importance of structural diversity in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
